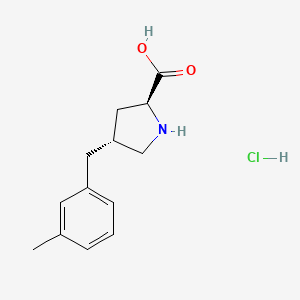![molecular formula C14H11NO2 B1302995 2-[2-(Hidroximetil)fenoxi]benzonitrilo CAS No. 59167-65-6](/img/structure/B1302995.png)
2-[2-(Hidroximetil)fenoxi]benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenoxy group, which is further connected to a benzenecarbonitrile moiety. It is primarily used in research settings, particularly in the field of proteomics .
Aplicaciones Científicas De Investigación
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile typically involves the reaction of 2-(hydroxymethyl)phenol with 2-chlorobenzonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Formation of 2-[2-(carboxyphenoxy)]benzenecarbonitrile or 2-[2-(formylphenoxy)]benzenecarbonitrile.
Reduction: Formation of 2-[2-(hydroxymethyl)phenoxy]benzylamine.
Substitution: Formation of substituted derivatives like 2-[2-(hydroxymethyl)phenoxy]-4-bromobenzenecarbonitrile.
Mecanismo De Acción
The mechanism of action of 2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and phenoxy groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the benzenecarbonitrile moiety can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Methoxymethyl)phenoxy]benzenecarbonitrile
- 2-[2-(Ethoxymethyl)phenoxy]benzenecarbonitrile
- 2-[2-(Hydroxymethyl)phenoxy]benzaldehyde
Uniqueness
2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the nitrile group provides a handle for nucleophilic addition or substitution reactions. This combination of functional groups makes it a versatile compound for various research applications .
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBJBTJQWREABX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376900 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59167-65-6 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














